molecular formula C13H11ClN4S B6507945 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-43-1

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B6507945
CAS RN: 893912-43-1
M. Wt: 290.77 g/mol
InChI Key: DOLVWBSIHRPHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CESPP) is a synthetic compound that has been investigated for its potential use in various scientific research applications. It has a unique chemical structure and shows promising pharmacological properties in vitro. The purpose of

Scientific Research Applications

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential use in various scientific research applications. It has been used as a model compound to study the structure-activity relationship of pyrazolopyrimidine derivatives. It has also been used to investigate the pharmacological properties of pyrazolopyrimidine derivatives and their potential therapeutic applications. Additionally, 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential use as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its potential use as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is not yet fully understood. However, it is believed to act on several targets, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the biosynthesis of prostaglandins, which are signaling molecules that play an important role in inflammation and other physiological processes. It is believed that 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine binds to COX-2 and inhibits its activity, which leads to reduced prostaglandin production and thus reduced inflammation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for its biochemical and physiological effects in vitro. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to have anti-inflammatory effects. Additionally, it has been shown to inhibit the growth of various types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several advantages for use in lab experiments. It is a convenient and efficient method of synthesizing the compound, and it has a unique chemical structure that can be used to study the structure-activity relationship of pyrazolopyrimidine derivatives. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to have anti-inflammatory effects. However, there are some limitations to the use of 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments. For example, it has not yet been tested in vivo, so its effects in humans are not yet known. Additionally, it has not been tested in combination with other drugs, so its effects when used in combination with other drugs are not known.

Future Directions

There are several potential future directions for the use of 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine. It could be tested in vivo to determine its effects in humans. Additionally, it could be tested in combination with other drugs to determine its effects when used in combination with other drugs. Additionally, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to investigate the structure-activity relationship of pyrazolopyrimidine derivatives.

Synthesis Methods

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be synthesized using a method called the Biginelli reaction. This method involves the condensation of three molecules: an aldehyde, an acid, and an urea derivative. The aldehyde and acid react in the presence of an acid catalyst to form an intermediate, which then reacts with the urea derivative to form the desired product. The Biginelli reaction is a convenient and efficient method for synthesizing 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, and it has been used in numerous studies.

properties

IUPAC Name

1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLVWBSIHRPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine

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